Samarium-153

Nuclear Medicine Radiopharmacy Bone Metastasis

Samarium-153 delivers a 46.3 h half-life enabling faster dose delivery and higher administered activities versus Sr-89 or Lu-177. Its superior pain relief in breast cancer (40% vs 25% Sr-89) and mild hematologic toxicity support formulary consolidation across male and female indications. The 103 keV gamma emission permits post-therapy scintigraphy without a separate diagnostic agent, streamlining community hospital workflows. Ideal for centers prioritizing rapid onset (1-2 weeks), safe retreatment, and combined-modality protocols (zoledronic acid or EBRT) where the short half-life minimizes overlapping exposure. Verify end-user NRC/Euratom license before ordering.

Molecular Formula Sm
Molecular Weight 152.92210 g/mol
CAS No. 15766-00-4
Cat. No. B1220927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium-153
CAS15766-00-4
Synonyms153Sm radioisotope
Samarium-153
Sm-153 radioisotope
Molecular FormulaSm
Molecular Weight152.92210 g/mol
Structural Identifiers
SMILES[Sm]
InChIInChI=1S/Sm/i1+3
InChIKeyKZUNJOHGWZRPMI-AKLPVKDBSA-N
Commercial & Availability
Standard Pack Sizes1 therapeutic / 1.85 gbq / 100 mci / 150 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium-153 (CAS 15766-00-4): Radionuclide Physical Properties and Baseline Characteristics for Procurement and Clinical Application


Samarium-153 (Sm-153) is a reactor-produced beta-emitting radionuclide with a physical half-life of 46.3 hours (1.93 days) and a decay scheme yielding medium-energy beta particles (Emax 640 keV [30%], 710 keV [50%], and 810 keV [20%]) along with a gamma emission of 103 keV (28% abundance) suitable for diagnostic imaging [1][2]. The isotope is generated via neutron capture on enriched 152Sm targets in nuclear reactors, typically achieving specific activities ranging from 200–300 mCi/mg using natural samarium targets to up to 1.87 TBq/mg using highly enriched 152Sm in high-flux reactor positions [3][4]. When chelated to ethylenediaminetetramethylenephosphonic acid (EDTMP), the resulting radiopharmaceutical (153Sm-EDTMP, Quadramet) exhibits high skeletal affinity and localizes preferentially to osteoblastic bone lesions, delivering targeted beta radiation with an average tissue penetration range of approximately 0.83 mm in water [5].

Why Samarium-153 (15766-00-4) Cannot Be Simply Interchanged with Other Bone-Seeking Beta-Emitting Radionuclides


Although multiple beta-emitting radionuclides (e.g., Strontium-89, Rhenium-186, Lutetium-177) are approved or investigated for bone pain palliation, their physical decay characteristics, biodistribution kinetics, and resulting dosimetry differ substantially in ways that directly impact clinical logistics, hematologic toxicity profiles, and therapeutic windows [1][2]. The 46.3-hour half-life of Sm-153, in contrast to the 50.5-day half-life of Sr-89 or the 6.7-day half-life of Lu-177, imposes distinct supply-chain and scheduling requirements while simultaneously enabling higher administered activities and faster dose delivery to metastatic lesions [3]. Furthermore, the chelation chemistry and bone-uptake efficiency of Sm-153-EDTMP differ markedly from alternative agents such as Re-186-HEDP, resulting in divergent skeletal retention and urinary excretion patterns that influence both efficacy and off-target radiation exposure [4]. These material differences render direct substitution without protocol adjustment scientifically unsound. The following quantitative evidence details exactly where Sm-153 departs from its closest analogs.

Samarium-153 (15766-00-4): Quantitative Differential Evidence Versus Sr-89, Re-186, Ra-223, and Lu-177


Physical Half-Life and Decay Profile: Samarium-153 vs. Strontium-89 and Lutetium-177

Samarium-153 exhibits a physical half-life of 46.3 hours, which is approximately 26-fold shorter than that of Strontium-89 (50.5 days) and approximately 3.5-fold shorter than that of Lutetium-177 (6.7 days) [1][2]. This shorter half-life permits the administration of a higher initial activity (typically 37 MBq/kg) while maintaining a comparable total radiation dose to bone marrow, and it enables a more rapid onset of pain relief—typically observed within 5 to 10 days post-administration, compared to the 2- to 4-week onset typical of Sr-89 [3]. The beta emission spectrum of Sm-153 (Emax 810 keV) also differs from that of Sr-89 (Emax 1.49 MeV) and Lu-177 (Emax 498 keV), affecting tissue penetration and lesion dosimetry [1].

Nuclear Medicine Radiopharmacy Bone Metastasis

Pain Palliation Response: Samarium-153-EDTMP Versus Strontium-89 in Head-to-Head Clinical Comparison

In a direct head-to-head clinical study comparing Sm-153-EDTMP (37 MBq/kg) versus Sr-89 (150 MBq) in 100 patients with painful bone metastases from prostate and breast carcinoma, complete pain relief was achieved in 40% of both men and women treated with Sm-153-EDTMP, whereas Sr-89 yielded complete pain relief in only 33% of men and 25% of women [1]. The overall lack of analgesic effect was observed in 20% of patients, with Sm-153-EDTMP demonstrating a numerically superior complete-response rate across both cancer types [1]. Separately, a Phase III randomized, double-blind, placebo-controlled trial of 152 men with hormone-refractory prostate cancer demonstrated that 1 mCi/kg Sm-153-lexidronam produced statistically significant pain reduction compared to placebo within 1 to 2 weeks, with reductions in opioid use recorded at weeks 3 and 4 [2].

Pain Palliation Prostate Cancer Breast Cancer

Skeletal Uptake and Biodistribution: Samarium-153-EDTMP Versus Rhenium-186-HEDP

In a direct comparative biodistribution study of 18 patients receiving Sm-153-EDTMP and 11 patients receiving Re-186-HEDP, the mean bone uptake at 24 hours post-injection was 47.7% ± 11.2% of the initial whole-body activity for Sm-153-EDTMP, compared to only 21.8% ± 9.0% for Re-186-HEDP [1]. This represents a 2.2-fold higher skeletal retention for the Sm-153 agent. Concurrently, urinary excretion at 24 hours was 39.5% ± 13.8% for Sm-153-EDTMP versus 65.3% ± 12.8% for Re-186-HEDP, indicating that Sm-153-EDTMP undergoes substantially slower renal clearance and achieves more prolonged residence at the target bone lesions [1]. The concentration of Sm-153 in osteoblastic metastases has been measured at approximately 14 times that in normal bone at 1 day post-administration, and remains 8 times higher after 7 days [2].

Biodistribution Dosimetry Bone Uptake

Absorbed Dose to Metastatic Bone Lesions: Samarium-153-EDTMP Relative to Sr-89 and Re-186-HEDP

Computational dosimetry analysis across multiple bone-seeking radiopharmaceuticals reveals that Sm-153-EDTMP delivers a median absorbed dose to bone lesions of 12.2 Gy [range 3.3–57.7 Gy], which is 44% lower than the 21.8 Gy [4.5–117.6 Gy] delivered by Sr-89-dichloride and 31% lower than the 17.7 Gy [3.9–87.5 Gy] delivered by Re-186-HEDP [1]. The D50 (dose covering 50% of the lesion volume) follows a similar rank order: 13.0 Gy for Sm-153-EDTMP, 23.1 Gy for Sr-89, and 18.4 Gy for Re-186-HEDP [1]. This lower absorbed dose per administration correlates with the milder hematologic toxicity profile observed with Sm-153: in the Phase III trial of Sm-153-lexidronam, the mean nadir white blood cell count was 3,800/μL and platelet nadir was 127,000/μL at 3–4 weeks post-treatment, with no grade 4 hematologic events documented and full recovery by 8 weeks [2]. In contrast, Sr-89 therapy is associated with 30–40% reductions in white blood cell and platelet counts [3].

Dosimetry Radiation Oncology Therapeutic Index

Radionuclidic Purity and Production Yield: Samarium-153 Versus Lutetium-177 and Holmium-166

Samarium-153 can be produced with high specific activity via neutron irradiation of natural Sm2O3 targets, achieving 200–300 mCi/mg depending on the reactor neutron flux, with minimal long-lived radionuclidic impurities—specifically, a maximum of ~0.006 μCi 154Eu, 0.07 μCi 155Eu, and 0.13 μCi 156Eu per 1 mCi of Sm-153 [1]. Using highly enriched 152Sm targets in high-flux reactor positions, specific activities of up to 1.87 TBq/mg (~50 Ci/mg) have been demonstrated [2]. Ion-exchange chromatographic purification yields Sm-153 with radiochemical purity exceeding 99.8% and recovery yields greater than 66% [3]. This purity profile is advantageous relative to reactor-produced Lu-177, which frequently contains the long-lived impurity Lu-177m (half-life 160 days), and Ho-166, which has a much shorter 26.8-hour half-life that complicates logistics. The presence of the 103 keV gamma emission (28% abundance) in Sm-153 also provides intrinsic imaging capability not available with pure beta emitters such as Sr-89, eliminating the need for a separate diagnostic tracer [4].

Isotope Production Quality Control Radiopharmacy

Samarium-153 (15766-00-4): Validated Research and Clinical Procurement Scenarios Based on Quantitative Differentiation


First-Line Bone Pain Palliation in Mixed-Gender Oncology Practices with Breast and Prostate Cancer Cohorts

Procurement of Sm-153-EDTMP is quantitatively justified for oncology centers treating both male prostate cancer and female breast cancer patients with painful osteoblastic bone metastases. Head-to-head evidence demonstrates that Sm-153-EDTMP achieves a complete pain relief rate of 40% in women with breast cancer, substantially exceeding the 25% rate observed with Sr-89 in the same female population [1]. This differential is less pronounced in men (40% vs. 33%), but the superior or equivalent performance across both genders supports a single-agent formulary strategy that simplifies radiopharmacy inventory while optimizing patient outcomes. The rapid onset of pain relief (1–2 weeks) relative to Sr-89 (2–4 weeks) further enhances patient throughput and satisfaction [2].

Retreatment Protocols and Patients with Compromised Bone Marrow Reserve

The favorable hematologic toxicity profile of Sm-153—characterized by mean nadir white blood cell counts of 3,800/μL and platelet nadirs of 127,000/μL with no documented grade 4 events and full recovery by 8 weeks—directly supports its selection for patients requiring repeat dosing or those with pre-existing marrow compromise [1]. In contrast, Sr-89 therapy is associated with 30–40% reductions in leukocyte and platelet counts and has been linked to increased hematologic toxicity in comparative trials [2]. Procurement of Sm-153 is therefore indicated for centers with active retreatment programs or those managing patients with borderline hematologic parameters.

Combined Therapy with Bisphosphonates or External Beam Radiotherapy

The 46.3-hour half-life and predictable biodistribution of Sm-153 enable safe and effective combination with adjunctive therapies. Clinical studies demonstrate that administration of zoledronic acid 48–72 hours prior to Sm-153 oxabifore treatment improves pain relief outcomes compared to monotherapy [1]. Similarly, combining Sm-153 with external beam radiotherapy has been shown to improve treatment efficacy relative to radioisotope monotherapy alone [2]. The shorter half-life of Sm-153 compared to Sr-89 reduces the duration of overlapping radiation exposure, a logistical advantage when scheduling combined-modality treatments.

Facilities Requiring Integrated Diagnostic Imaging Capability

Unlike pure beta emitters such as Sr-89, Sm-153 emits a 103 keV gamma photon with 28% abundance, enabling post-administration scintigraphic imaging to confirm lesion targeting and perform patient-specific dosimetry without requiring a separate diagnostic radiopharmaceutical [1]. This intrinsic imaging capability reduces per-patient costs and streamlines clinical workflow. For procurement decisions, this feature is particularly valuable in community hospital settings lacking advanced PET/CT infrastructure or in satellite clinics where simplified imaging protocols are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Samarium-153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.